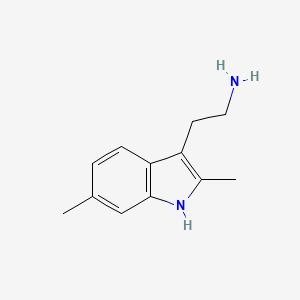

2-(2,6-dimetil-1H-indol-3-il)etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

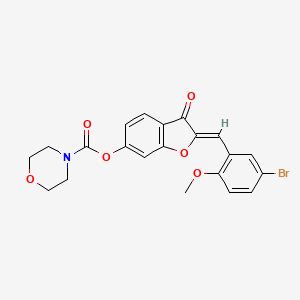

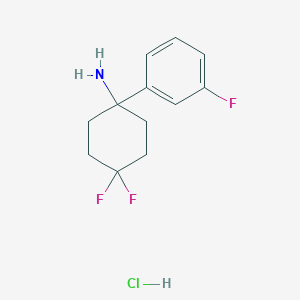

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C12H16N2 .

Synthesis Analysis

The synthesis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine and its derivatives has been studied . In one study, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular structure of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is complex. The chemical structure of DPIE consists of an indole core in which phenyl groups are attached to N and 2-positions, and the 3-aminoethyl group is connected to the 3-position .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine are not well-documented. It is known to be a solid compound .Aplicaciones Científicas De Investigación

- DPIE (2-(1,2-difenil-1H-indol-3-il)etanamina), un derivado de este compuesto, se ha estudiado por su impacto en la inflamación. En particular, DPIE ha mostrado un aumento sinérgico en las moléculas inflamatorias y la producción de citoquinas (como IL-6, IL-8 y COX-2) en fibroblastos gingivales (GFs) y células del ligamento periodontal humano (PDLs) estimulados por interleucina-1β (IL-1β) . Esto sugiere posibles aplicaciones antiinflamatorias.

- DPIE se ha probado contra infecciones bacterianas. Por ejemplo, en GFs infectados con Fusobacterium nucleatum (un inductor bacteriano), DPIE demostró un efecto sobre la producción de citoquinas . Una mayor exploración de sus propiedades antibacterianas podría ser valiosa.

- Estudios computacionales han predicho interacciones de unión entre este compuesto y el receptor 1 de interleucina-1 (IL-1R1) . Los investigadores podrían utilizar esta información para el diseño o la optimización racional de fármacos.

Efectos Antiinflamatorios

Actividad Antibacteriana

Diseño y Optimización de Fármacos

Mecanismo De Acción

Target of Action

The primary target of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptors (IL-1Rs) . IL-1Rs play a crucial role in the immune response and inflammation, as they are the binding site for the pro-inflammatory cytokine Interleukin-1β (IL-1β) .

Mode of Action

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, also known as DPIE, modulates the interactions between IL-1β and IL-1R1 . DPIE binds to IL-1R1, which can alter IL-1β activity . This interaction leads to changes in the production of pro-inflammatory cytokines .

Biochemical Pathways

The binding of DPIE to IL-1R1 influences the production of pro-inflammatory cytokines in IL-1β-stimulated cells . Specifically, it has been observed to increase the production of cytokines such as IL-6, IL-8, and COX-2 . These cytokines are key players in the inflammatory response and are implicated in several autoimmune diseases and host defense against infections .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its dose-dependent increase in the production of pro-inflammatory cytokines .

Result of Action

The result of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine’s action is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This includes an increase in the levels of IL-6, IL-8, and COX-2 at both mRNA and protein levels . The enhancing activity of DPIE in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .

Análisis Bioquímico

Biochemical Properties

Indole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative and the biomolecules it interacts with.

Cellular Effects

It is possible that like other indole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGWRJCQIZHZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)

![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)

![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)

![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)